8-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-YL)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a complex organic compound that features a quinoline ring fused with an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be facilitated by heating or the use of microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include functionalized quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole include:
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Oxazole derivatives: Such as oxaprozin, which is used as a nonsteroidal anti-inflammatory drug.
Uniqueness
What sets (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole apart is its unique combination of a quinoline and an oxazole ring, which imparts distinct physicochemical properties and potential biological activities. This dual-ring structure allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C19H16N2O |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-benzyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)17-10-4-8-15-9-5-11-20-18(15)17/h1-11,16H,12-13H2 |
InChI Key |
UJADDXAPWQSGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.